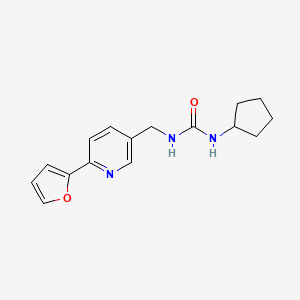
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a cyclopentyl group, a furan ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. These intermediates are then coupled using a series of reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The final step involves the formation of the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: Both the furan and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyridine ring can yield piperidine derivatives.
Applications De Recherche Scientifique
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds with a furan ring, such as furanones, which have similar reactivity.
Pyridine Derivatives: Compounds like pyridines and piperidines, which share the pyridine ring structure.
Uniqueness
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to its combination of a cyclopentyl group, a furan ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Propriétés
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-14(17-10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCMXLYQDYMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2551780.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![3-[(2E)-but-2-en-1-yl]-8-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551785.png)
![1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2551786.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)
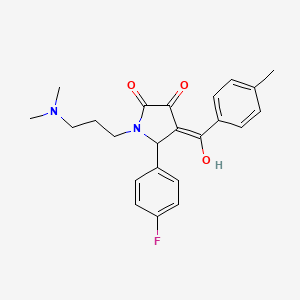
![3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B2551791.png)
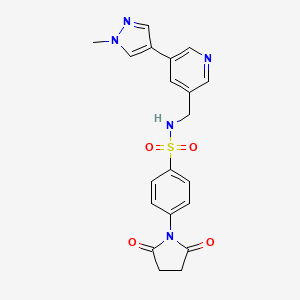
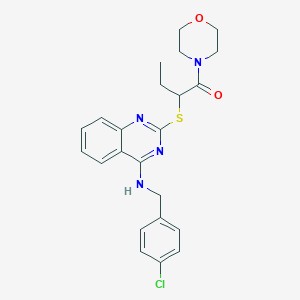
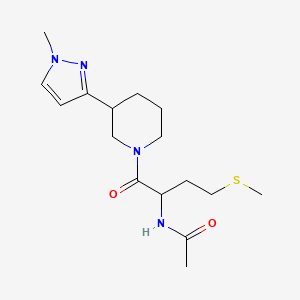
![N-butyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2551796.png)
![1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2551797.png)
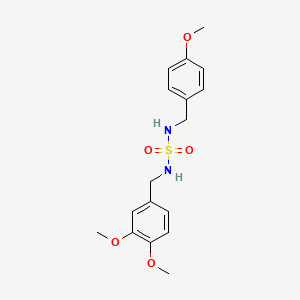
![3,4-dichloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2551799.png)
